molecular formula C11H19N3 B13259704 (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine

(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine

Cat. No.: B13259704
M. Wt: 193.29 g/mol
InChI Key: CVLHUSIINZQPTK-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine is a tertiary amine featuring a cyclopropylethyl group and a 3-(1H-imidazol-1-yl)propyl side chain. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers hydrogen-bonding capabilities and metal-coordination properties, making the compound relevant in medicinal chemistry and catalysis .

Synthetic routes for analogous compounds (e.g., bispidines and imidazole-containing amines) often involve Mannich-type reactions or nucleophilic substitutions. For instance, 3-(1H-imidazol-1-yl)propan-1-amine is a common intermediate, synthesized via condensation of imidazole with 3-bromopropylamine or through reductive amination . The cyclopropylethyl group may be introduced via alkylation of the amine precursor with cyclopropane-containing electrophiles .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C11H19N3/c1-10(11-3-4-11)13-5-2-7-14-8-6-12-9-14/h6,8-11,13H,2-5,7H2,1H3

InChI Key

CVLHUSIINZQPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

The synthesis of (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-(1H-imidazol-1-yl)propylamine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction may lead to the formation of amines.

Scientific Research Applications

(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The hexyl derivative (logP ~3.8) is more hydrophobic than the cyclopropylethyl analog (logP ~2.1), which may improve membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Halogenated analogs (e.g., 2-chloro-6-fluorobenzyl) exhibit enhanced stability in acidic environments due to electron-withdrawing substituents .
  • Bioactivity : Benzothiazole derivatives (e.g., C₁₃H₁₃FN₄S) show affinity for aryl hydrocarbon receptors, likely due to π-π interactions with aromatic residues in binding pockets .

Biological Activity

(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group and an imidazole moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
IUPAC NameThis compound
CAS Number22276005

The biological activity of this compound is largely attributed to its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the cyclopropyl group may enhance the compound's lipophilicity, facilitating membrane penetration.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : Interaction with various receptors may alter signaling pathways, impacting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The imidazole moiety is particularly noted for its role in targeting cancer cell proliferation pathways. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This effect is hypothesized to arise from modulation of inflammatory cytokines and pathways.

Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) value indicating strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that the compound induced significant apoptosis in MDA-MB-231 breast cancer cells. Flow cytometry analysis demonstrated increased rates of early and late apoptotic cells upon treatment with varying concentrations of the compound.

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